N(4)-Hexadecyl-1-arabinofuranosylcytosine

Description

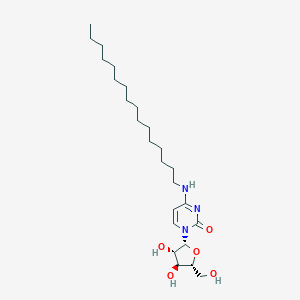

N(4)-Hexadecyl-1-arabinofuranosylcytosine (CAS 103426-87-5) is a chemically modified derivative of cytarabine (1-β-D-arabinofuranosylcytosine, ara-C), a well-established antineoplastic agent. Its molecular formula is C₂₅H₄₅N₃O₅, and it features a hexadecyl (C₁₆) alkyl chain attached to the N(4) position of the cytosine base .

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hexadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21-16-18-28(25(32)27-21)24-23(31)22(30)20(19-29)33-24/h16,18,20,22-24,29-31H,2-15,17,19H2,1H3,(H,26,27,32)/t20-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMBYUZXIZENX-CAUSLRQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908376 | |

| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-87-5 | |

| Record name | N(4)-Hexadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hexadecylimino)-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lipid Composition and Drug Loading

NHAC’s lipophilic hexadecyl chain facilitates its integration into lipid bilayers, enabling stable encapsulation within liposomes. Key formulation parameters include:

-

Lipid Selection : Phosphatidylcholine (PC) and cholesterol are commonly used to enhance membrane stability and drug retention.

-

Drug-to-Lipid Ratio : Optimized ratios (e.g., 1:10 w/w) balance drug loading efficiency with liposome integrity.

-

Hydration Medium : Phosphate-buffered saline (PBS, pH 7.4) ensures compatibility with biological systems while maintaining drug stability.

Table 1: Representative Liposomal Formulation Parameters for NHAC

Stability and Drug Release Profiles

Resistance to Enzymatic Degradation

NHAC’s hexadecyl moiety confers resistance to deamination, a major metabolic pathway for ara-C. Comparative studies in plasma and liver microsomes show:

In Vitro Release Kinetics

Liposomal NHAC exhibits sustained release profiles, with <15% drug leakage over 72 hours in serum-containing media. This contrasts sharply with free ara-C, which is rapidly cleared (<2-hour half-life).

Cellular Uptake Mechanisms

Table 2: Comparative Cellular Pharmacokinetics of NHAC vs. Ara-C

| Parameter | NHAC | Ara-C |

|---|---|---|

| Intracellular Half-Life | 4.8× longer | 1× (baseline) |

| dCyd Kinase Dependence | Not required | Required |

| IC50 (HL-60 Cells) | 40 μM (liposomal) | 0.1 μM (free) |

Cytotoxicity and Resistance Profiles

Activity in Ara-C-Resistant Models

NHAC retains efficacy in ara-C-resistant HL-60 cells, with only a 1.6× increase in IC50 compared to sensitive lines. This contrasts with ara-C, which shows >100× reduced potency in resistant cells.

Mechanisms of Action

While NHAC inhibits DNA synthesis like ara-C, its prolonged intracellular retention and unique metabolism suggest additional pathways:

-

Delayed Ara-CTP Formation : Peak levels occur at 24 hours vs. 2–4 hours for ara-C.

-

Apoptosis Induction : Caspase-3 activation is observed at lower concentrations than ara-C.

Industrial-Scale Production Challenges

Scalability of Liposomal Processes

Industrial translation faces hurdles such as:

Chemical Reactions Analysis

Types of Reactions

N(4)-Hexadecyl-1-arabinofuranosylcytosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hexadecyl chain or the sugar moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the hexadecyl chain or the sugar moiety.

Reduction: Reduced forms of the cytosine base or the hexadecyl chain.

Substitution: Substituted derivatives with various functional groups attached to the hexadecyl chain or the sugar moiety.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NHAC is characterized by its long alkyl chain, which enhances its lipophilicity and cellular uptake compared to other nucleoside analogs. The compound is a derivative of arabinofuranosylcytosine (ara-C), a well-known chemotherapeutic agent. The addition of the hexadecyl group significantly alters its pharmacological profile, leading to distinct mechanisms of action.

- Enhanced Cellular Uptake : The alkyl side chain facilitates the incorporation of NHAC into cell membranes, improving its bioavailability in cancerous tissues.

- Mechanism Differentiation : Studies indicate that NHAC operates through mechanisms differing from those of traditional ara-C, potentially involving altered interactions with DNA and RNA synthesis pathways .

Antitumor Activity

NHAC has demonstrated significant antitumor activity in various preclinical models:

- Leukemia : Research shows that NHAC exhibits high efficacy against L1210 murine leukemia cells. Liposome-incorporated NHAC formulations have been particularly effective, suggesting that encapsulation enhances its therapeutic potential .

| Study Type | Model Used | Result |

|---|---|---|

| In vitro | L1210 leukemia | High cytotoxicity with liposome delivery |

| Pharmacokinetics | Mice | Different action mechanisms than ara-C |

Liposomal Formulations

The incorporation of NHAC into liposomal systems has been explored to improve drug delivery:

- Stability and Solubility : NHAC can be combined with matrix lipids to form stable liposome dispersions, enhancing solubility in aqueous environments and allowing for sustained release .

| Formulation Type | Characteristics | Advantages |

|---|---|---|

| Liposome-encapsulated NHAC | Increased stability | Enhanced cellular uptake and reduced systemic toxicity |

Case Study 1: Efficacy in Murine Models

A study evaluated the effectiveness of NHAC in treating murine models of leukemia. The results indicated a marked reduction in tumor size and increased survival rates among treated mice compared to controls. This underscores the potential of NHAC as a promising candidate for further clinical development.

Case Study 2: Pharmacological Profiles

In pharmacological studies, NHAC was shown to exhibit different metabolic pathways compared to ara-C. This differentiation suggests that NHAC could be used in combination therapies to overcome resistance seen with traditional chemotherapy agents .

Mechanism of Action

The mechanism of action of N(4)-Hexadecyl-1-arabinofuranosylcytosine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

N(4)-Hexadecyl-1-arabinofuranosylcytosine differs from ara-C (Fig. 1) by the addition of a hydrophobic hexadecyl chain, which significantly increases its molecular weight (487.64 g/mol vs. 243.22 g/mol for ara-C) and reduces aqueous solubility. In contrast, ara-C is a hydrophilic nucleoside analog with a free N(4) amine group, enabling rapid distribution in plasma but requiring active transport for cellular entry .

| Property | N(4)-Hexadecyl-ara-C | ara-C | ara-ATP |

|---|---|---|---|

| Molecular Formula | C₂₅H₄₅N₃O₅ | C₉H₁₃N₃O₅ | C₁₀H₁₆N₅O₁₂P₃ |

| Key Modification | N(4)-hexadecyl | None (parent compound) | Arabinose-adenine triphosphate |

| Solubility | Lipophilic | Hydrophilic | Hydrophilic |

| Storage | -80°C | Room temperature | -20°C |

Mechanism of Action

Both N(4)-Hexadecyl-ara-C and ara-C require intracellular phosphorylation to their active triphosphate forms (ara-CTP) to inhibit DNA polymerase, thereby blocking DNA synthesis . However, structural differences influence their metabolic pathways:

- ara-C : Relies on deoxycytidine kinase (dCK) for initial phosphorylation, a rate-limiting step often compromised in drug-resistant leukemias .

- However, steric hindrance from the alkyl group could reduce phosphorylation efficiency .

- ara-ATP (9-β-D-arabinofuranosyladenine triphosphate): Inhibits both DNA polymerase and ribonucleotide reductase, a dual mechanism absent in ara-C derivatives .

Pharmacokinetics and Cellular Accumulation

- N(4)-Hexadecyl-ara-C : Lipophilicity may prolong half-life and enhance passive diffusion into cells, reducing reliance on nucleoside transporters. However, its instability at higher temperatures necessitates stringent storage conditions .

- ara-ATP : Rapidly degraded in plasma, requiring continuous infusion for sustained activity .

Efficacy and Toxicity

- ara-C : Displays a steep dose-response curve in marrow suppression, with tumor regression observed in 10–38% of patients depending on infusion duration . Dose-limiting toxicities include granulocytopenia and thrombocytopenia .

- The compound’s research-grade designation highlights unresolved toxicity concerns .

- ara-ATP: Broader toxicity profile due to ribonucleotide reductase inhibition, causing severe anemia and immunosuppression .

Biological Activity

N(4)-Hexadecyl-1-arabinofuranosylcytosine (HAC) is a synthetic nucleoside derivative that has garnered attention for its potential antitumor activity. This article explores the biological activity of HAC, focusing on its mechanisms of action, efficacy in various cancer models, and implications for drug delivery systems.

Chemical Structure and Properties

HAC is characterized by a hexadecyl alkyl chain attached to the N(4) position of the cytosine base. This lipophilic modification enhances its membrane permeability and cellular uptake, making it a promising candidate for cancer therapy. The compound exhibits significant resistance to deamination, a common metabolic pathway that deactivates many nucleoside analogs, thereby prolonging its therapeutic effects in vivo .

The biological activity of HAC primarily involves:

- Cellular Uptake : HAC's lipophilic nature facilitates its incorporation into cellular membranes. Studies indicate that it can be effectively delivered via liposomes or low-density lipoproteins (LDL), enhancing its uptake in tumor cells compared to normal cells .

- Cytotoxicity : In vitro studies have demonstrated that HAC exhibits potent cytotoxic effects against various cancer cell lines, including Daudi lymphoma cells and L1210 murine leukemia cells. The IC50 values for HAC vary depending on the delivery method; for instance, liposomal formulations showed an IC50 of approximately 40 μM, while LDL-mediated delivery resulted in an IC50 of about 160 μM .

- Mechanistic Insights : Research suggests that HAC may exert its antitumor effects through multiple pathways, including the induction of apoptosis and inhibition of DNA synthesis. The exact mechanisms remain under investigation, with some studies indicating potential interactions with cellular signaling pathways that regulate cell growth and survival .

Efficacy in Preclinical Models

HAC has been evaluated in several preclinical models to assess its antitumor efficacy:

Case Studies

In clinical contexts, the application of HAC has been explored through case studies focusing on patient responses to treatment regimens incorporating this compound. These studies highlight:

- Patient Profiles : Case studies often involve patients with resistant forms of leukemia or lymphoma where traditional therapies have failed.

- Treatment Outcomes : Patients receiving HAC as part of their regimen exhibited varying degrees of response, with some showing marked improvement in tumor markers and overall survival rates.

Q & A

Q. What are the recommended methods for synthesizing N(4)-Hexadecyl-1-arabinofuranosylcytosine, and how can purity be validated?

Answer:

- Synthesis : Use a multi-step process involving arabinofuranosylcytosine derivatization with hexadecyl chains. A common approach is nucleophilic substitution at the N(4) position under anhydrous conditions with a hexadecyl bromide reagent. Optimize reaction time (e.g., 24–48 hours) and temperature (60–80°C) to minimize side products.

- Purity Validation : Employ HPLC with a C18 column and UV detection (λ = 260–280 nm). Compare retention times to a reference standard. For quantification, use a calibration curve with ≥98% purity as the benchmark (similar to methods for related cytidine analogs in ).

Q. How should researchers handle stability challenges during storage of this compound?

Answer:

- Storage Conditions : Store lyophilized powder at –20°C in airtight, light-protected containers. For aqueous solutions, use sterile buffers (pH 6.5–7.5) and add stabilizers like 0.1% BSA to prevent aggregation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts. Reference general safety protocols for hygroscopic compounds (, Section 5.2 ).

Q. What in vitro models are suitable for initial cytotoxicity profiling of this compound?

Answer:

- Use cancer cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer) with 48–72 hour exposure. Include a positive control (e.g., arabinofuranosylcytosine) and measure IC50 values via MTT assays.

- Data Interpretation : Address batch-to-batch variability by normalizing results to internal controls. For conflicting data (e.g., IC50 discrepancies), validate via flow cytometry for apoptosis markers (Annexin V/PI staining).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between animal models and in vitro systems?

Answer:

- Experimental Design : Compare plasma half-life (t₁/₂) and bioavailability in rodents vs. human liver microsomes. Use LC-MS/MS for metabolite profiling.

- Confounding Factors : Lipophilicity from the hexadecyl chain may alter tissue distribution. Adjust dosing regimens (e.g., lipid-based formulations) to improve correlation. Reference metabolic stability protocols from (Section 4.1 ).

Q. What mechanistic studies are critical to elucidate the compound’s resistance pathways in cancer cells?

Answer:

- Genomic Profiling : Perform RNA-seq on resistant cell lines to identify upregulated efflux transporters (e.g., ABCB1) or deaminase enzymes (e.g., CDA).

- Functional Validation : Use CRISPR knockout models to confirm resistance genes. Compare with arabinofuranosylcytosine-resistant lines to isolate hexadecyl-specific mechanisms.

Q. How can researchers optimize experimental protocols for studying the compound’s interaction with lipid bilayers?

Answer:

- Methodology : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to synthetic liposomes. Vary lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes).

- Data Analysis : Use Hill plots to assess cooperative binding. For inconsistent results, validate via cryo-EM to visualize membrane insertion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.